

Application Notes: (+/-)-Felinine as a Biomarker for Feline Renal Health

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Compound of Interest

Compound Name: Felinine, (+/-)-

Cat. No.: B1199444

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Introduction

(+/-)-Felinine, a unique sulfur-containing amino acid found in high concentrations in feline urine, and its metabolic precursors and derivatives, are emerging as promising biomarkers for monitoring feline health, particularly in the context of chronic kidney disease (CKD). Felinine is synthesized in the liver and kidneys, and its urinary excretion is influenced by factors such as age, sex, and neuter status. Recent research has demonstrated a significant correlation between urinary felinine levels and the progression of renal disease in cats, offering a potential tool for early diagnosis and monitoring of this common feline ailment.

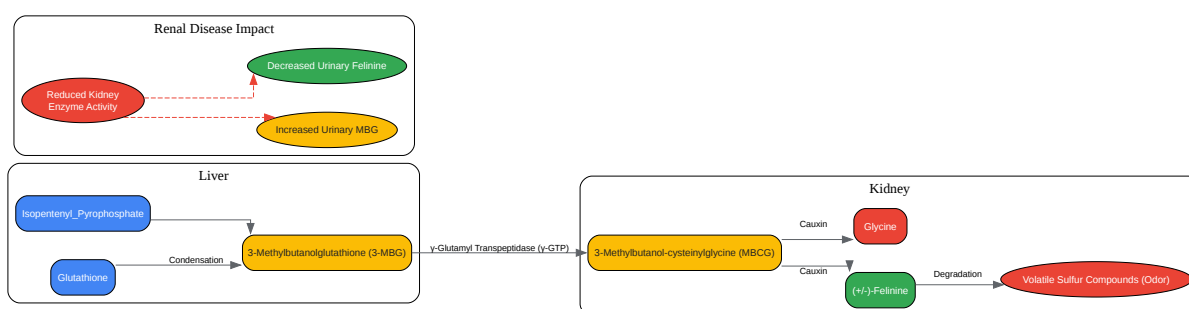
Biochemical Pathway and Rationale for Use

Felinine is a precursor to several volatile sulfur-containing compounds that contribute to the characteristic odor of cat urine. Its biosynthesis begins in the liver with the condensation of glutathione and isopentenyl pyrophosphate to form 3-methylbutanolglutathione (3-MBG).[1] In the kidneys, 3-MBG is converted to 3-methylbutanol-cysteinylglycine (MBCG) by the enzyme γ -glutamyl transpeptidase (γ -GTP).[1] Subsequently, the majority of MBCG is hydrolyzed by the renal enzyme cauxin (carboxylesterase 5A) to produce felinine and glycine.[1]

In cats with renal disease, the activity of these kidney enzymes is thought to be impaired.[2][3] This leads to a decrease in the conversion of the precursor 3-MBG to felinine. Consequently, cats with advanced renal disease exhibit significantly lower urinary concentrations of felinine and its intermediate precursor MBCG, while the concentration of the initial precursor, 3-MBG, increases.[3][4] Therefore, the analysis of urinary felinine, MBCG, and MBG, particularly the

felinine-to-MBG ratio, can serve as an indicator of renal function. A notable decrease in this ratio is strongly associated with severe renal disease.[3][4]

The following diagram illustrates the biosynthesis of felinine and its alteration in the context of renal disease:



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Felinine biosynthesis and impact of renal disease.

Data Presentation

The following tables summarize the urinary concentrations of felinine and its precursors in healthy cats and cats with varying stages of renal disease, as reported by Suka et al. (2024). Concentrations are normalized to urinary creatinine to account for variations in urine volume.

Table 1: Urinary Concentrations of Felinine and its Precursors in Healthy Cats and Cats with Renal Disease (Median and Interquartile Range)

Analyte	Healthy Cats (n=40)	Mild Renal Disease (n=42)	Moderate Renal Disease (n=13)	Severe Renal Disease (n=11)
Felinine (nmol/ μmol creatinine)	35.8 (23.5 - 55.1)	25.1 (15.8 - 38.9)	9.8 (4.5 - 18.2)	2.1 (0.9 - 5.6)
MBCG (nmol/ μmol creatinine)	3.2 (1.9 - 5.4)	2.1 (1.3 - 3.5)	1.1 (0.6 - 2.0)	0.5 (0.3 - 1.2)
MBG (nmol/μmol creatinine)	1.8 (1.1 - 2.9)	1.3 (0.8 - 2.1)	3.5 (1.9 - 6.8)	5.8 (3.2 - 10.1)

Data adapted from Suka et al., 2024.

Table 2: Felinine-to-MBG Ratio in Healthy Cats and Cats with Renal Disease

Group	Felinine-to-MBG Ratio (Median)
Healthy Cats	19.9
Mild Renal Disease	19.3
Moderate Renal Disease	2.8
Severe Renal Disease	0.4

Data adapted from Suka et al., 2024.

Experimental Protocols

The following are detailed protocols for the quantification of felinine and its precursors in feline urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and for the analysis of volatile felinine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Quantification of Felinine, MBCG, and MBG in Feline Urine by LC-MS/MS

This protocol is a composite based on methodologies for amino acid analysis in urine.

1. Sample Collection and Preparation:

- Collect urine samples from cats. For optimal results, cystocentesis is recommended to avoid contamination.
- Centrifuge the urine at 2,000 x g for 10 minutes at 4°C to remove cells and debris.
- Store the supernatant at -80°C until analysis.
- Prior to analysis, thaw the urine samples on ice.
- For protein precipitation, mix 50 µL of urine with 150 µL of methanol.
- Vortex the mixture for 10 seconds and then centrifuge at 14,000 x g for 5 minutes.
- Transfer the supernatant to a new microcentrifuge tube.
- Dilute the supernatant 1:10 with a solution of 0.1% formic acid in water.

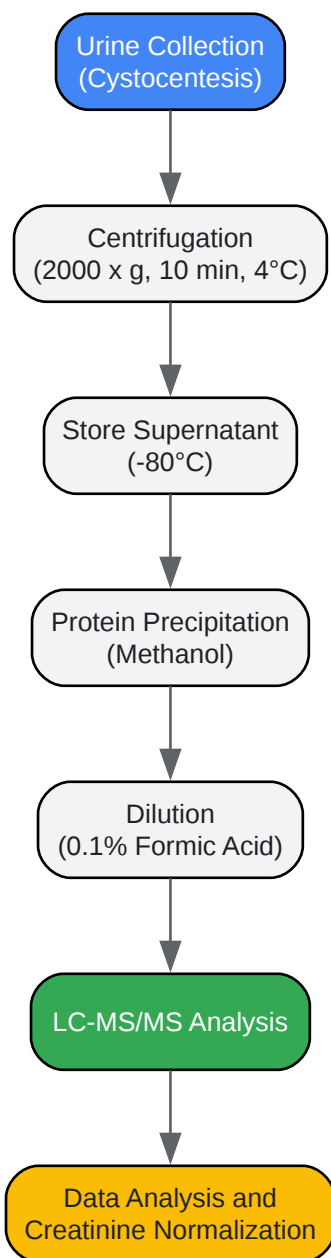
2. LC-MS/MS Instrumentation and Conditions:

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
 - 0-1 min: 2% B

- 1-5 min: 2-50% B
- 5-5.1 min: 50-95% B
- 5.1-6 min: 95% B
- 6-6.1 min: 95-2% B
- 6.1-8 min: 2% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Felinine: Precursor Ion (m/z) -> Product Ion (m/z) (Specific transitions to be determined by infusion of a felinine standard).
 - MBCG: Precursor Ion (m/z) -> Product Ion (m/z) (Specific transitions to be determined by infusion of an MBCG standard).
 - MBG: Precursor Ion (m/z) -> Product Ion (m/z) (Specific transitions to be determined by infusion of an MBG standard).

3. Data Analysis:

- Quantify the analytes using a standard curve prepared with synthetic felinine, MBCG, and MBG standards.
- Normalize the concentrations of each analyte to the urinary creatinine concentration, which should be determined in a separate assay or concurrently if a suitable LC-MS/MS method is available.



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LC-MS/MS workflow for feline urine analysis.

Protocol 2: Analysis of Volatile Feline Derivatives in Feline Urine by GC-MS

This protocol is a composite based on methodologies for the analysis of volatile sulfur compounds in biological samples.

1. Sample Preparation (Headspace Solid-Phase Microextraction - SPME):

- Place 1 mL of feline urine into a 10 mL headspace vial.
- Add a small magnetic stir bar.
- Seal the vial with a PTFE/silicone septum.
- Place the vial in a heating block with magnetic stirring at 40°C.
- Equilibrate the sample for 10 minutes.
- Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes with continuous stirring.

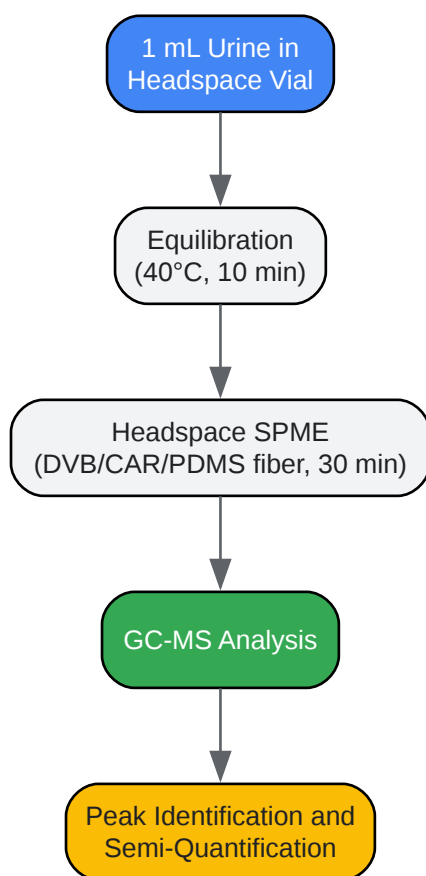
2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.
- Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
- Injector: Operate in splitless mode for 2 minutes.
- Injector Temperature: 250°C.
- Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp 1: 5°C/min to 150°C.
 - Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
- Transfer Line Temperature: 280°C.

- Ion Source Temperature: 230°C.
- Electron Energy: 70 eV.
- Mass Range: Scan from m/z 35 to 350.

3. Data Analysis:

- Identify volatile felinine derivatives such as 3-mercapto-3-methyl-1-butanol and 3-methyl-3-methylthio-1-butanol by comparing their mass spectra and retention times to those of authentic standards or library spectra.
- Semi-quantitative analysis can be performed by comparing the peak areas of the target compounds across different samples.



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